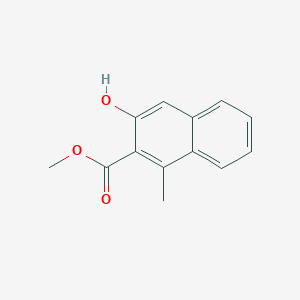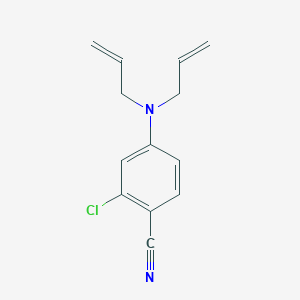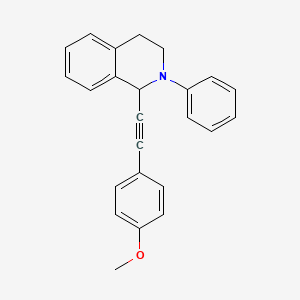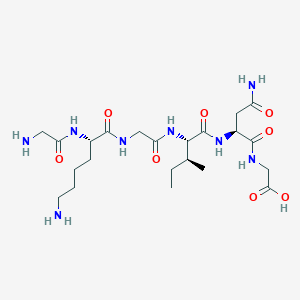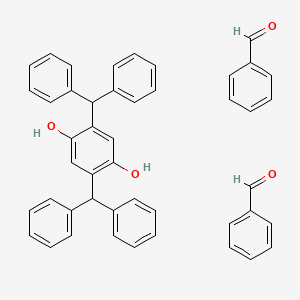
Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehído–2,5-bis(difenilmetil)benceno-1,4-diol (2/1) es un compuesto orgánico complejo con aplicaciones significativas en varios campos. Este compuesto se caracteriza por la presencia de benzaldehído y una porción de bis(difenilmetil)benceno-1,4-diol, que contribuye a sus propiedades químicas únicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Benzaldehído–2,5-bis(difenilmetil)benceno-1,4-diol (2/1) normalmente implica múltiples pasos, incluyendo la formación de compuestos intermedios. Un método común implica la reacción de benzaldehído con 2,5-bis(difenilmetil)benceno-1,4-diol bajo condiciones controladas. La reacción se lleva a cabo generalmente en presencia de un catalizador y bajo condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala utilizando condiciones optimizadas para maximizar la eficiencia y minimizar los costes. El proceso a menudo incluye pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Benzaldehído–2,5-bis(difenilmetil)benceno-1,4-diol (2/1) experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en alcoholes u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Se utilizan reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, iones hidróxido) en condiciones específicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Benzaldehído–2,5-bis(difenilmetil)benceno-1,4-diol (2/1) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Investigado por sus potenciales propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de polímeros, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de Benzaldehído–2,5-bis(difenilmetil)benceno-1,4-diol (2/1) implica su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a varios efectos biológicos. El mecanismo exacto puede variar dependiendo del contexto y la aplicación.
Comparación Con Compuestos Similares
Compuestos similares
2,5-Dihidroxiterftaldehído: Un compuesto relacionado con características estructurales similares pero diferente reactividad y aplicaciones.
Benceno-1,4-diol: Otro compuesto similar con propiedades químicas y usos distintos.
Propiedades
Número CAS |
803745-70-2 |
|---|---|
Fórmula molecular |
C46H38O4 |
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
benzaldehyde;2,5-dibenzhydrylbenzene-1,4-diol |
InChI |
InChI=1S/C32H26O2.2C7H6O/c33-29-22-28(32(25-17-9-3-10-18-25)26-19-11-4-12-20-26)30(34)21-27(29)31(23-13-5-1-6-14-23)24-15-7-2-8-16-24;2*8-6-7-4-2-1-3-5-7/h1-22,31-34H;2*1-6H |
Clave InChI |
XXDOSIJRNQFLHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


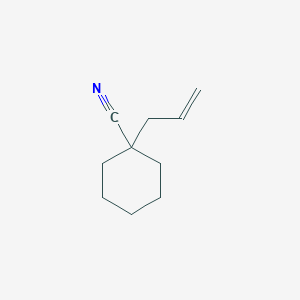
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
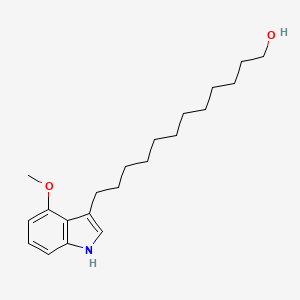
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)

![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)

